Cas no 1989672-52-7 (Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate)

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- lithium;3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Lithium 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
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- MDL: MFCD30342793
- インチ: 1S/C6H8N2O3.Li/c1-4-7-8-5(11-4)2-3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1
- InChIKey: HNSJGFFYBQBPNA-UHFFFAOYSA-M
- SMILES: O1C(C)=NN=C1CCC(=O)[O-].[Li+]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- トポロジー分子極性表面積: 79
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-304662-5.0g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 5.0g |
$1488.0 | 2023-02-25 | |
Enamine | EN300-304662-10.0g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 10.0g |
$2209.0 | 2023-02-25 | |
Enamine | EN300-304662-10g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 10g |
$2209.0 | 2023-09-05 | |
Aaron | AR01B70T-50mg |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 50mg |
$159.00 | 2025-02-09 | |
Aaron | AR01B70T-250mg |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 250mg |
$309.00 | 2025-02-09 | |
Enamine | EN300-304662-0.05g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 0.05g |
$97.0 | 2023-09-05 | |
Enamine | EN300-304662-2.5g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 2.5g |
$1008.0 | 2023-09-05 | |
Enamine | EN300-304662-0.1g |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95% | 0.1g |
$144.0 | 2023-09-05 | |
Chemenu | CM461293-250mg |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95%+ | 250mg |
$*** | 2023-03-29 | |
Chemenu | CM461293-100mg |
lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
1989672-52-7 | 95%+ | 100mg |
$*** | 2023-03-29 |
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoateに関する追加情報
Introduction to Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate (CAS No. 1989672-52-7)
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate, identified by its CAS number 1989672-52-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive study and investigation. The structural framework of this compound incorporates a 5-methyl-1,3,4-oxadiazole moiety, which is known for its versatile biological activity and has been explored in various drug discovery programs.
The Lithium(1+) ion component of the compound is particularly noteworthy due to its established role in the treatment of neurological and psychiatric disorders. Lithium salts have been used for decades as effective medications for conditions such as bipolar disorder and depression, owing to their ability to modulate neurotransmitter systems and stabilize mood. The propanoate anion in this compound not only contributes to its solubility but also interacts with the 5-methyl-1,3,4-oxadiazole ring, potentially enhancing its pharmacological activity.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The 5-methyl-1,3,4-oxadiazole scaffold is a prominent example of such molecules, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties. The integration of this scaffold with a lithium cation has opened new avenues for exploring novel therapeutic strategies.
In the context of current research, Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has been investigated for its potential role in modulating neural signaling pathways. Studies suggest that the compound may interact with specific targets in the brain that are implicated in mood regulation and cognitive function. This interaction could be mediated by the 5-methyl-1,3,4-oxadiazole moiety, which has been shown to influence the activity of certain enzymes and receptors involved in neurotransmission.
The pharmacokinetic profile of this compound is another area of active investigation. Researchers are exploring how the structural features of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate affect its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing dosing regimens and minimizing potential side effects. Preliminary studies indicate that the compound exhibits favorable solubility and bioavailability characteristics, which are essential for developing an effective therapeutic agent.
One of the most exciting aspects of this research is the potential application of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate in treating neurodegenerative diseases. The ability of lithium compounds to protect against neuronal damage and promote neurogenesis has been observed in various preclinical models. The unique combination of lithium and the 5-methyl-1,3,4-oxadiazole scaffold may offer a novel approach to combat conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, the compound's potential role in combating inflammation has garnered attention from researchers studying chronic inflammatory diseases. The 5-methyl-1,3,4-oxadiazole moiety is known to possess anti-inflammatory properties by inhibiting key pro-inflammatory pathways. When combined with lithium ions, this compound may provide a synergistic effect that could lead to more effective treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthesis and characterization of Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate have been refined through advanced chemical methodologies. Techniques such as solid-state NMR spectroscopy and X-ray crystallography have been employed to elucidate its molecular structure and confirm its identity. These analytical methods provide critical insights into how the compound interacts with biological targets at the molecular level.
In conclusion,Lithium(1+) ion 3-(5-methyl-1,3,4 oxadiazol -2 -yl)propanoate (CAS No. 1989672527) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it holds significant potential for improving treatments across multiple medical disciplines.
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